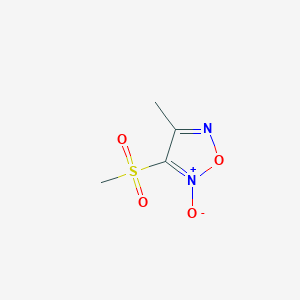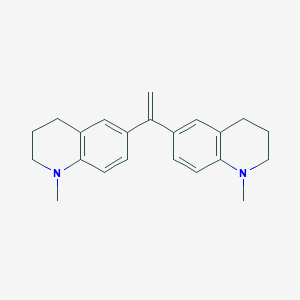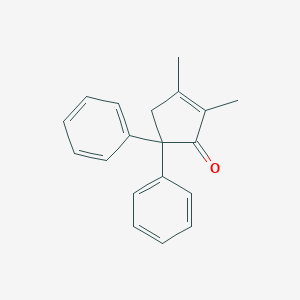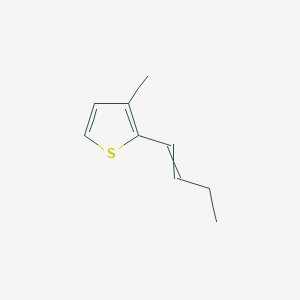![molecular formula C29H33B B14323735 Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane CAS No. 107769-91-5](/img/structure/B14323735.png)
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane is an organoboron compound known for its unique chemical properties and applications. This compound is characterized by the presence of boron bonded to two 2,4,6-trimethylphenyl groups and one 2,4,6-trimethylphenyl ethynyl group. It has a molecular formula of C30H33B and is used in various fields, including organic synthesis and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane typically involves the reaction of 2,4,6-trimethylphenylboronic acid with 2,4,6-trimethylphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of boranes.
Substitution: The compound can undergo substitution reactions where the ethynyl group is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are performed under anhydrous conditions.
Substitution: Halogens, organometallic reagents; reactions are conducted under inert atmospheres.
Major Products Formed
Oxidation: Boronic acids, boronates.
Reduction: Boranes.
Substitution: Various substituted boron compounds depending on the reagents used.
科学的研究の応用
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.
Materials Science: Employed in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane involves its ability to form stable carbon-boron bonds. The boron atom in the compound acts as an electron-deficient center, making it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions, including cross-coupling and substitution reactions. The compound’s unique structure allows it to participate in complex molecular interactions, making it valuable in both synthetic and biological applications.
類似化合物との比較
Similar Compounds
Trimesitylborane: Another organoboron compound with three 2,4,6-trimethylphenyl groups bonded to boron. It is used in similar applications but lacks the ethynyl group, making it less versatile in certain reactions.
Borane, (4-bromophenyl)bis(2,4,6-trimethylphenyl): Contains a bromophenyl group instead of the ethynyl group, leading to different reactivity and applications.
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]: A polymeric compound with applications in materials science and electronics.
Uniqueness
Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane is unique due to the presence of the ethynyl group, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
107769-91-5 |
|---|---|
分子式 |
C29H33B |
分子量 |
392.4 g/mol |
IUPAC名 |
bis(2,4,6-trimethylphenyl)-[2-(2,4,6-trimethylphenyl)ethynyl]borane |
InChI |
InChI=1S/C29H33B/c1-18-12-21(4)27(22(5)13-18)10-11-30(28-23(6)14-19(2)15-24(28)7)29-25(8)16-20(3)17-26(29)9/h12-17H,1-9H3 |
InChIキー |
DDLNEOQIJSFWEG-UHFFFAOYSA-N |
正規SMILES |
B(C#CC1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


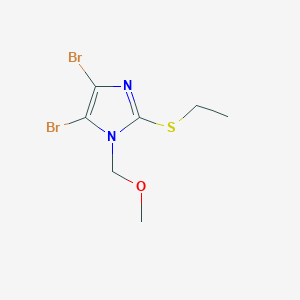
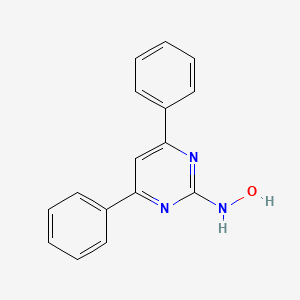
![3-[(4-Methylcyclohexyl)amino]phenol](/img/structure/B14323674.png)
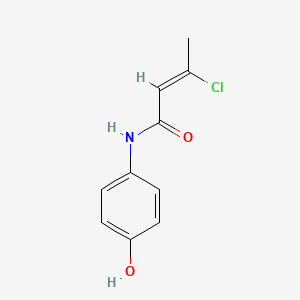
![Propanedinitrile, [2,6-bis[bis(ethylthio)methylene]cyclohexylidene]-](/img/structure/B14323690.png)
![1-[(Cyanomethyl)(4-methylphenyl)amino]cyclopentane-1-carboxamide](/img/structure/B14323692.png)
![2-[(1R,4aR,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid](/img/structure/B14323693.png)


![2,2'-Dimethyl[1,1'-biphenyl]-4,4'-dicarbaldehyde](/img/structure/B14323722.png)
